Strontium permanganate trihydrate

説明

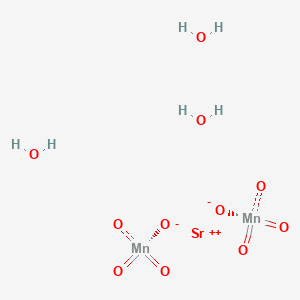

Strontium permanganate trihydrate is a chemical compound with the molecular formula H6Mn2O11Sr . It is a main product of BOC Sciences and has a molecular weight of 379.54 .

Synthesis Analysis

The synthesis of Strontium permanganate trihydrate involves the use of a cation-exchange column loaded with Sr2+ cations passed through an aqueous potassium-permanganate solution . This method has been used as an alternative to the Muthmann method, which was established for the synthesis of Ba[MnO4]2 .

Molecular Structure Analysis

Strontium permanganate trihydrate crystallizes in the cubic space group P213 with a = 964.19 (7) pm and Z = 4 . It follows the trend of decreasing hydration for the heavier homologues of a group of the periodic table and thus has only three water molecules of hydration per formula unit .

Physical And Chemical Properties Analysis

Strontium permanganate trihydrate shares similar properties with other strontium compounds. Strontium is a lustrous, silvery or silver-yellow metal that is relatively soft . It readily oxidizes when exposed to air, and must be protected from oxygen during storage .

科学的研究の応用

Thermal Decomposition Kinetics : Strontium permanganate trihydrate undergoes thermal decomposition, which can be studied to understand the kinetics of thermal nuclei formation and growth. This process involves dehydration and decomposition, providing insights into nucleation theory and activation energies related to such processes (Sakurai, Schaeffer, & Herley, 1978).

Removal of Strontium and Actinides : Research has shown that permanganate treatment, which likely includes strontium permanganate, can be effective in removing strontium and actinides from high-level waste. This application is significant in the management and treatment of radioactive waste materials (Barnes, 2002).

Dielectric Behavior : Studies on strontium tartrate trihydrate crystals, a compound related to strontium permanganate trihydrate, have provided insights into dielectric properties and polarization mechanisms. These findings are relevant in the field of material science, particularly in understanding the electrical properties of crystalline materials (Arora, Patel, Amin, & Kothari, 2004).

Geochemical Tracer Studies : Strontium isotopes, including those possibly derived from compounds like strontium permanganate trihydrate, are valuable in geochemical tracer studies. They can be used to understand ecosystem processes such as chemical weathering, soil genesis, and the mobility of cations (Capo, Stewart, & Chadwick, 1998).

Analytical Chemistry Applications : Strontium, possibly in forms like strontium permanganate trihydrate, can be analyzed for quantitative analysis in various chemical contexts, demonstrating its utility in analytical chemistry (MatsumotoTamotsu, 1952).

Electrical Conductivity Studies : Research on the electrical conductivity of compounds related to strontium permanganate trihydrate, like strontium tartrate trihydrate crystals, has shed light on conduction mechanisms at different temperatures, contributing to the understanding of material properties in electronics and material science (Gowri & Shajan, 2006).

Environmental Remediation : Strontium, including its compounds like strontium permanganate trihydrate, has been studied in the context of environmental remediation, particularly in adsorption and desorption in wetlands. This research is crucial for understanding and mitigating strontium pollution (Boyer et al., 2018).

Bioactive Glasses and Pharmaceuticals : Strontium is essential in biomedical science, with applications in developing Sr-containing medications for osteoporosis and Sr-containing biomaterials for tissue engineering. Understanding strontium environments in these applications is vital (Bonhomme et al., 2012).

Safety And Hazards

特性

IUPAC Name |

strontium;dipermanganate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mn.3H2O.8O.Sr/h;;3*1H2;;;;;;;;;/q;;;;;;;;;;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVFVNPODQFFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

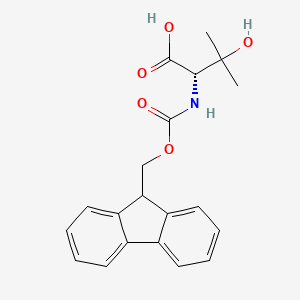

O.O.O.[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6Mn2O11Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721636 | |

| Record name | Strontium oxido(trioxo)manganese--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Strontium permanganate trihydrate | |

CAS RN |

14446-13-0 | |

| Record name | Strontium oxido(trioxo)manganese--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B577872.png)

![5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine](/img/structure/B577873.png)

![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B577874.png)

![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride](/img/structure/B577881.png)

![3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B577888.png)